molecular formula C10H13NO2 B3176001 N-ethyl-2-hydroxy-2-phenylacetamide CAS No. 96392-42-6

N-ethyl-2-hydroxy-2-phenylacetamide

Cat. No.: B3176001
CAS No.: 96392-42-6
M. Wt: 179.22 g/mol
InChI Key: HSXFVHLMNNGPBN-UHFFFAOYSA-N
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Description

N-ethyl-2-hydroxy-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a hydroxyl group, and a phenyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-hydroxy-2-phenylacetamide typically involves the reaction of ethylamine with 2-hydroxy-2-phenylacetic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. Industrial processes also incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-hydroxy-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of N-ethyl-2-oxo-2-phenylacetamide.

    Reduction: Formation of N-ethyl-2-hydroxy-2-phenylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-ethyl-2-hydroxy-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-hydroxy-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-hydroxy-2-phenylacetamide: Characterized by the presence of an ethyl group.

    N-methyl-2-hydroxy-2-phenylacetamide: Contains a methyl group instead of an ethyl group.

    N-ethyl-2-hydroxy-2-benzylacetamide: Features a benzyl group instead of a phenyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group can influence its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-ethyl-2-hydroxy-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-11-10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXFVHLMNNGPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to Reference Example 8-56, 2-hydroxy-2-phenylacetic acid (500 mg, 3.29 mmol) was dissolved in dichloromethane (7.5 mL), and the solution was stirred with pyridine (0.532 mL, 6.58 mmol), DMAP (40 mg, 0.33 mmol), trimethylsilyl chloride (0.835 mL, 6.58 mmol), N,N-dimethylformamide (0.050 mL), oxalyl chloride (0.301 mL, 3.45 mmol), a solution containing a 2 mol/L tetrahydrofuran solution of ethylamine (1.81 mL, 3.62 mmol) and pyridine (0.878 mL), and a solution containing a methanol (5 mL) and citric acid (695 mg, 3.62 mmol). Thus, N-ethyl-2-hydroxy-2-phenylacetamide (Compound EF) (489 mg, yield: 83%) was obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.81 mL
Type
reactant
Reaction Step Two
Quantity
0.878 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.835 mL
Type
reactant
Reaction Step Three
Quantity
0.301 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mg
Type
catalyst
Reaction Step Three
Quantity
0.05 mL
Type
solvent
Reaction Step Three
Quantity
0.532 mL
Type
solvent
Reaction Step Three
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Quantity
695 mg
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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